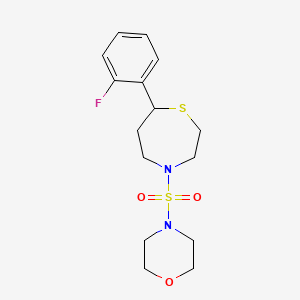

7-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane

Description

Properties

IUPAC Name |

4-[[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3S2/c16-14-4-2-1-3-13(14)15-5-6-17(9-12-22-15)23(19,20)18-7-10-21-11-8-18/h1-4,15H,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFMNHVMPRCTHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane typically involves multiple steps, starting with the formation of the thiazepane ring. One common method involves the reaction of a 2-fluorophenylamine with a thioamide under basic conditions to form the thiazepane ring. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazepane ring formation and sulfonylation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane can undergo various types of chemical reactions, including:

Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide under certain conditions.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Medicinal Chemistry

7-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane is being investigated for its potential therapeutic effects due to its unique structural features. Its applications include:

- Anticancer Activity : Studies have shown that derivatives of thiazepane can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a controlled laboratory study demonstrated dose-dependent inhibition of U937 human histocytic lymphoma cells with IC50 values comparable to established chemotherapeutic agents .

- Antimicrobial Properties : Preliminary investigations indicate significant antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans. These effects are attributed to the compound's ability to disrupt microbial cell membranes .

Biological Research

The compound serves as a valuable probe for studying biological processes involving thiazepane and morpholine rings. Its interactions with biological targets such as enzymes or receptors can modulate their activity, potentially leading to new insights in drug design.

Chemical Synthesis

In chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for various synthetic routes that can lead to the development of novel compounds with desired properties .

Material Science

The compound's structural attributes make it suitable for developing new materials with specific properties, such as polymers or coatings that require enhanced chemical stability or functional characteristics.

Study 1: Anticancer Activity

A study focused on the anticancer properties of thiazepane derivatives demonstrated their ability to inhibit cell proliferation in vitro. The research highlighted the importance of structural modifications in enhancing the efficacy of these compounds against cancer cells.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial effects of this compound against resistant bacterial strains. Results indicated significant inhibitory effects at low concentrations, suggesting potential applications in treating infections caused by antibiotic-resistant organisms.

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the thiazepane and morpholine rings can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

Compound BJ39086 (7-(Furan-2-yl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane)

- Structure : Replaces the 2-fluorophenyl group with a furan-2-yl moiety.

- hydrophobic fluorophenyl.

- Synthesis : Similar sulfonylation steps but diverges at the substitution of position 7, possibly via Suzuki coupling (analogous to ) .

7-(2-Fluorophenyl)-4-[1-(4-Fluorophenyl)Cyclopropanecarbonyl]-1,4-Thiazepane-1,1-Dione ()

- Structure : Features a 1-(4-fluorophenyl)cyclopropanecarbonyl group at position 4 instead of morpholine sulfonyl.

- Solubility: The absence of the morpholine sulfonyl group may reduce aqueous solubility compared to the target compound.

Substituent Variations at Position 4

BRAF/HDAC Dual Inhibitors (–2)

Compounds such as 14a–14j (e.g., 14f and 14g) feature pyrimidine-thiazole cores with sulfonamide substituents. While structurally distinct from the target compound, these share:

- Sulfonamide/Sulfonyl Motifs : Critical for enzyme inhibition (e.g., HDAC binding via zinc chelation).

- Fluorophenyl Groups : Enhance membrane permeability and metabolic stability.

- Synthetic Yields : Ranged from 54% to 70% for similar sulfonamide derivatives, suggesting moderate efficiency in analogous reactions .

Triazole Derivatives with Sulfonyl Groups ()

Compounds 7–9 and 10–15 in incorporate 1,2,4-triazole rings with sulfonylphenyl groups. Key comparisons include:

- Tautomerism : Triazole-thione/thiol equilibria (observed via IR: νC=S at 1247–1255 cm⁻¹) contrast with the stable sulfonyl group in the target compound .

- Biological Relevance : Triazole-sulfonyl hybrids often exhibit antimicrobial or anticancer activity, whereas the target compound’s morpholine sulfonyl group may favor kinase or protease inhibition.

Data Tables

Table 2: Functional Group Impact

Research Findings and Implications

- Synthetic Accessibility : Sulfonylation and aryl substitution steps (as in –2) are broadly applicable but may require optimization for the target compound’s specific substituents .

- Structure-Activity Relationships (SAR): The morpholine sulfonyl group likely improves solubility over bulkier substituents (e.g., cyclopropane-carbonyl in ). Fluorine atoms in the 2-fluorophenyl group may enhance metabolic stability compared to non-fluorinated analogs.

Biological Activity

The compound 7-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane is a member of the thiazepane family, which has garnered interest due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₃H₁₄FNO₃S

- Molecular Weight : 283.32 g/mol

- IUPAC Name : this compound

This compound features a thiazepane ring, which is a seven-membered heterocyclic structure containing nitrogen and sulfur atoms. The presence of a fluorophenyl group and a morpholine sulfonamide moiety contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The morpholine sulfonamide group may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammation.

- Receptor Modulation : Preliminary studies suggest that this compound may modulate certain receptors, possibly influencing neurotransmitter systems or other signaling pathways.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can reduce inflammatory markers in cell cultures.

- Antihyperlipidemic Properties : The compound has shown potential in lowering lipid levels in animal models, suggesting its utility in treating conditions like hyperlipidemia and atherosclerosis.

Data Table of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Antihyperlipidemic | Lowered serum cholesterol levels | |

| Enzyme inhibition | Inhibition of HMG-CoA reductase |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving human cell lines, this compound was administered at varying concentrations. Results indicated a significant reduction in IL-6 and TNF-alpha levels compared to untreated controls. This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Case Study 2: Lipid Regulation

Animal models treated with this compound exhibited a marked decrease in total cholesterol and triglyceride levels after four weeks of administration. Histological analysis revealed reduced plaque formation in arterial tissues, indicating potential benefits for cardiovascular health.

Q & A

Q. What methodologies are recommended for synthesizing 7-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane with high yield and purity?

- Methodological Answer : A multi-step synthesis approach is typically employed:

Core Thiazepane Formation : Cyclize precursors (e.g., thiols and amines) under acidic or basic conditions to form the 1,4-thiazepane ring.

Sulfonylation : React the thiazepane intermediate with morpholine-4-sulfonyl chloride in a polar aprotic solvent (e.g., DMF) using a base like triethylamine to introduce the sulfonyl group .

Fluorophenyl Substitution : Perform Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 2-fluorophenyl moiety.

Q. How can the molecular structure of this compound be unequivocally confirmed?

- Methodological Answer : Combine multiple analytical techniques:

- X-ray Crystallography : Resolve the crystal structure using SHELX programs for refinement .

- NMR Spectroscopy : Analyze , , and NMR spectra to confirm substituent positions and ring conformation. For example, the 2-fluorophenyl group shows distinct shifts near -110 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ or [M–H]– peaks) with <2 ppm error .

Q. What are the standard protocols for assessing the purity of this compound?

- Methodological Answer :

- HPLC/UHPLC : Use a phenyl-hexyl column (e.g., Ascentis® Express) with a mobile phase of acetonitrile/water (0.1% formic acid). Monitor purity at 254 nm; aim for ≥95% peak area .

- Elemental Analysis : Verify C, H, N, S, and F content within ±0.4% of theoretical values.

- Melting Point : Compare observed vs. literature values (e.g., specifies 186–187°C for structurally related compounds) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound against neurological targets?

- Methodological Answer :

- Receptor Binding Assays : Screen for affinity at GABA receptors (common for thiazepane derivatives) using -flumazenil displacement assays .

- In Vitro Models : Test neuroprotective effects in primary neuron cultures exposed to oxidative stress. Measure viability via MTT assays and caspase-3 activity .

- Dose-Response Curves : Use concentrations spanning 1 nM–100 µM to calculate IC/EC values.

Q. How should discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

- Methodological Answer :

- Variable Temperature (VT) NMR : Determine if dynamic processes (e.g., ring puckering) cause signal broadening. Cool samples to -40°C to "freeze" conformers .

- 2D NMR (COSY, NOESY) : Identify through-space interactions to distinguish regioisomers or confirm substituent orientation.

- Computational NMR Prediction : Compare experimental data with DFT-calculated shifts (e.g., using Gaussian or ADF software) .

Q. What computational strategies are effective for predicting the compound’s binding mode to protein targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into X-ray structures of target proteins (e.g., BRAF or HDACs). Prioritize poses with favorable hydrogen bonds to the morpholine sulfonyl group .

- Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction fingerprints .

Q. How does the substitution pattern (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies :

- Synthetic Analogs : Prepare derivatives with substituent variations (e.g., 3-fluorophenyl, 4-chlorophenyl) using methods in .

- Biological Testing : Compare IC values across analogs. shows trifluoromethyl-thiazepane derivatives exhibit enhanced metabolic stability .

- Computational Analysis : Calculate electrostatic potential maps (e.g., via Multiwfn) to correlate substituent electronic effects with activity .

Q. What stability challenges arise under physiological conditions, and how can they be mitigated?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 40°C for 48 hours. Monitor degradation via LC-MS; morpholine sulfonamides are prone to hydrolysis at extreme pH .

- Formulation Strategies : Encapsulate in liposomes or cyclodextrins to enhance solubility and protect against enzymatic degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.